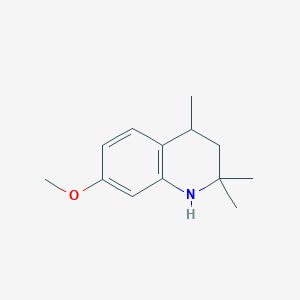
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 41381-73-1 . It has a molecular weight of 205.3 and is typically in powder form .
Physical And Chemical Properties Analysis
This compound has a storage temperature at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Fluorescent Dyes and Biological Microscopy
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline serves as a valuable building block for the synthesis of fluorescent dyes . These dyes are essential tools in biological microscopy and nanoscopy. Researchers use them to label specific cellular structures, visualize molecular interactions, and track dynamic processes within living cells. The compound’s fluorescence properties make it an excellent candidate for these applications.
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties, making it relevant for pharmacological research. By modulating inflammatory pathways, it may contribute to the development of novel anti-inflammatory drugs. Researchers investigate its effects on cytokines, immune cells, and signaling pathways to better understand its mechanism of action .
Catalyst and Reagent in Organic Synthesis
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline finds use as a catalyst and reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations. For instance, it can act as a Lewis base or nucleophile, facilitating reactions such as Friedel-Crafts acylation, Mannich reactions, and cyclizations. Researchers explore its versatility in designing new synthetic routes .
Photophysical Studies and Luminescent Materials
Scientists investigate the photophysical properties of this compound, including its absorption and emission spectra. It may serve as a model system for understanding excited-state processes. Additionally, its luminescent behavior makes it relevant for designing materials with applications in optoelectronics, sensors, and light-emitting devices .
Drug Discovery and Medicinal Chemistry
Given its intriguing structure and biological activity, researchers explore derivatives of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline for drug discovery. By modifying specific functional groups, they aim to enhance its pharmacological properties. Potential therapeutic areas include neuroprotection, cancer treatment, and cardiovascular diseases .
Coordination Chemistry and Metal Complexes
The compound’s nitrogen-containing heterocyclic ring allows it to coordinate with metal ions. Researchers investigate its complexation behavior and study metal complexes formed with transition metals. These complexes may have applications in catalysis, materials science, and bioinorganic chemistry .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of 1,2-dihydroquinoline
Mode of Action
It is known to be a basic compound that can be protonated in acidic solutions . It also acts as an electrophile, reacting with nucleophiles to form adducts .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability. The compound’s pKa of 3.83±0.70 indicates that it is likely to be absorbed in the stomach, where the pH is low.
Result of Action
It has been reported to have anti-inflammatory activity , suggesting that it may modulate immune responses or inflammatory pathways.
Action Environment
The action, efficacy, and stability of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be influenced by various environmental factors. For instance, its reactivity as an electrophile suggests that it may be sensitive to the presence of nucleophiles in its environment. Its stability and efficacy may also be affected by pH, as it is a basic compound that can be protonated in acidic solutions .
Propriétés
IUPAC Name |
7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-7,9,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQIPMNHEXDDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

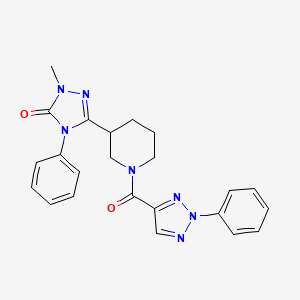
![N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2522315.png)
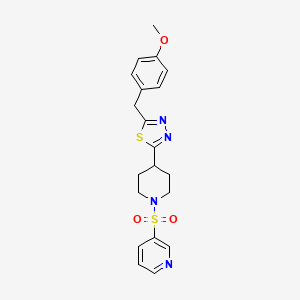
![3-ethyl-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522317.png)
![N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2522320.png)
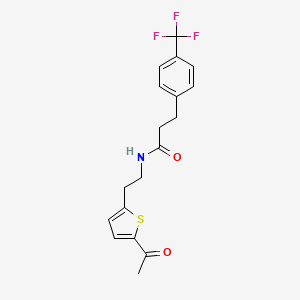
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)
![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)
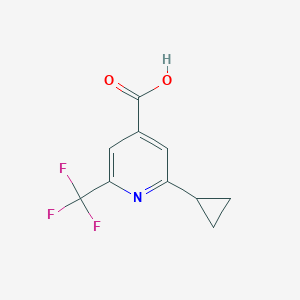
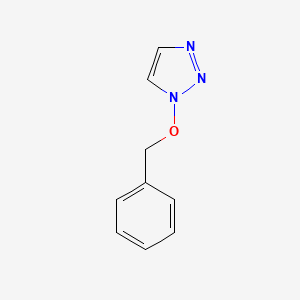
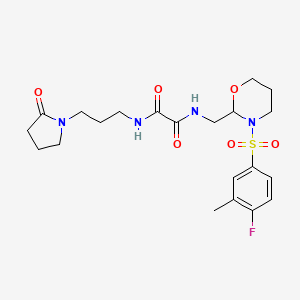


![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)